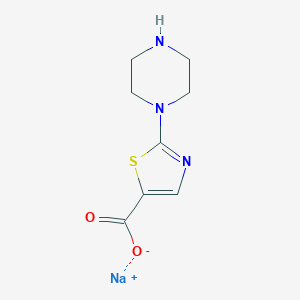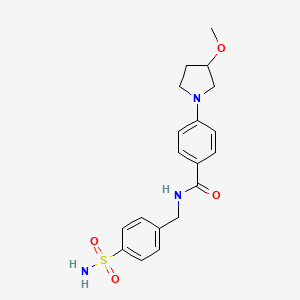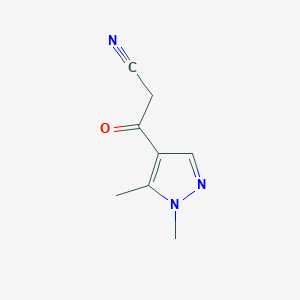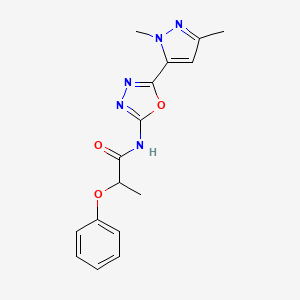![molecular formula C12H14BrN3O2 B2504276 tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate CAS No. 2306273-07-2](/img/structure/B2504276.png)
tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
In the first paper, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines is described, which involves a nitrile anion cyclization strategy. This method achieves a high overall yield and enantiomeric excess, indicating that similar strategies could potentially be applied to the synthesis of tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate . The second paper outlines a seven-step process for synthesizing tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester. This process is noted for being simple, cost-efficient, and environmentally friendly, which could be relevant for the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate would likely be characterized by techniques such as NMR and MS, as mentioned in the second paper for related compounds . These techniques are crucial for confirming the structure of synthesized compounds and ensuring their purity.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate. However, the first paper demonstrates the use of diethyl chlorophosphate and lithium hexamethyldisilazide in cyclization reactions, which could be relevant for the activation and cyclization steps in the synthesis of similar compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate are not directly discussed, the papers suggest that similar tert-butyl carbamate compounds can be synthesized with high purity and yield, and their structures can be thoroughly characterized. The environmental friendliness and cost-efficiency of the synthesis process are also highlighted, which are important considerations for the development of new compounds .
Applications De Recherche Scientifique
1. Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including tert-butyl derivatives, were synthesized as ligands of the histamine H4 receptor (H4R). These compounds were potent in vitro and showed potential as anti-inflammatory agents and in pain management in animal models, highlighting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).
2. Anti-mycobacterial, Antifungal, and Photosynthesis-Inhibiting Activity
Compounds derived from tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate demonstrated significant activity against Mycobacterium tuberculosis and various fungal strains, with some compounds showing strong inhibitory effects on the oxygen evolution rate in spinach chloroplasts (Doležal et al., 2006).
3. Lithiation and Silylation Studies
Research on the lithiation of derivatives including tert-butyl N-(pyridin-3-ylmethyl)carbamate revealed insights into regioselective side-chain lithiation and reaction with various electrophiles, enhancing understanding of the chemical properties and potential applications of these compounds (Smith et al., 2013).
4. Synthesis of Imidazo[4,5-c]pyridin-2-ons
Innovative synthetic routes were explored for tert-butyl carbamates, leading to the formation of various novel compounds. These synthetic methods expand the range of possible derivatives and applications in various fields of chemistry and pharmacology (Bakke et al., 2003).
5. Palladium-Catalyzed Synthesis
Tert-butyl (2-chloropyridin-3-yl)carbamate was utilized in a palladium-catalyzed amination and intramolecular amidation process, highlighting its utility in complex chemical syntheses. This indicates its potential in the development of novel compounds and materials (Scott, 2006).
Propriétés
IUPAC Name |
tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-6-14-16-7-8(13)4-5-10(9)16/h4-7H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKHMOABEUENLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CC(=CN2N=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide](/img/structure/B2504196.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2504200.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2504202.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2504206.png)
![4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2504208.png)



![3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2504215.png)
